Potency Deficit vs. 3178 AQ in ADP-Induced Human Platelet Aggregation
In the seminal comparative study by Chignard et al., compound 3178 AQ was the most potent of the three AQ series compounds against ADP-induced human platelet aggregation, with an IC50 of 2.9 ± 0.6 µM [1]. Compound 1989 AQ (the target molecule) was explicitly tested in the same experimental system but was not reported to achieve this potency level; the abstract designates 3178 AQ as 'the most potent of the three,' confirming that AQ 1989 is functionally inferior on this endpoint [1]. This represents a direct head-to-head comparison within the same publication, same laboratory, and same experimental conditions.
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | AQ 1989: Not the most potent; IC50 higher than 2.9 µM (exact value reported in full text only) |
| Comparator Or Baseline | 3178 AQ: IC50 = 2.9 ± 0.6 µM (most potent of the three AQ series compounds) |
| Quantified Difference | AQ 1989 is functionally less potent than 3178 AQ; quantitative difference requires full-text access |
| Conditions | Washed human platelets; ADP as agonist; in vitro; n=4 experiments (mean ± 1 SD) |
Why This Matters
For researchers requiring maximal antiplatelet potency, 3178 AQ is the preferred choice; AQ 1989 should only be selected when a distinct pharmacological profile—such as a wider therapeutic window or reduced potency for mechanistic studies—is specifically required.
- [1] Chignard M, et al. Inhibitory effects of three new synthetic compounds on human platelet aggregation. Thromb Res. 1986;44(4):445-454. doi:10.1016/0049-3848(86)90323-3. PMID: 3099419. View Source
